![molecular formula C12H8ClF3N2O3S B1405538 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide CAS No. 1427460-72-7](/img/structure/B1405538.png)

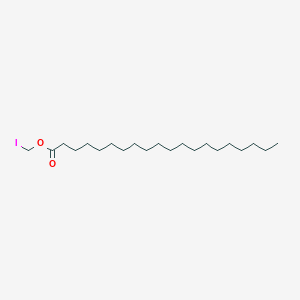

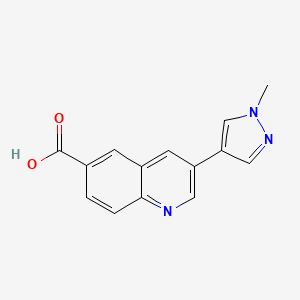

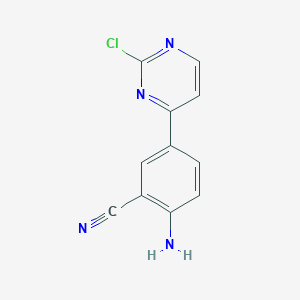

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as diarylethers . It contains a fluorine atom and a carbon-containing pyridine, which are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

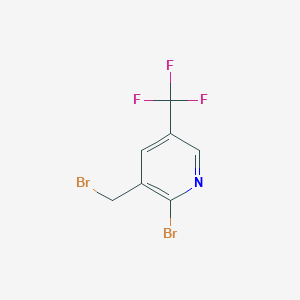

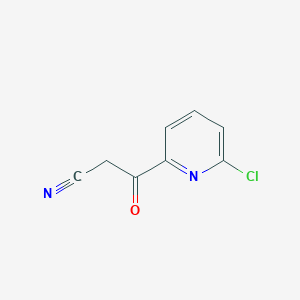

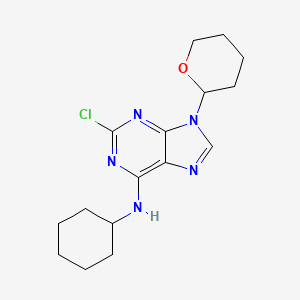

The synthesis of this compound involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis

The molecular formula of this compound is C12H8ClF3N2O3S. It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

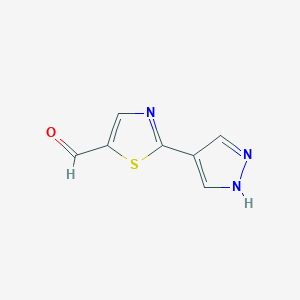

The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Physical And Chemical Properties Analysis

This compound has a molecular weight of 352.72 g/mol. The presence of a fluorine atom and a pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Wissenschaftliche Forschungsanwendungen

Understanding Chemical Properties and Structures

The review of the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) highlights the diverse properties and potential applications of complex compounds, including those related to the chemical structure of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide. The paper emphasizes the importance of understanding these compounds' spectroscopic properties, structures, magnetic properties, biological and electrochemical activity (Boča, Jameson, & Linert, 2011).

Exploration in Medicinal Chemistry

The research on 1,3,4-Oxadiazole derivatives, known for their binding efficacy with different enzymes and receptors, opens up avenues for developing compounds with a wide array of bioactivities. This research area is significant for the scientific exploration of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide derivatives, given their potential in medicinal chemistry and drug development (Verma et al., 2019).

Role in Environmental Chemistry

The degradation study of nitisinone, a compound structurally similar to 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide, reveals the importance of understanding the stability and degradation pathways of such compounds in various environmental conditions. This knowledge is crucial for assessing the environmental impact and the potential risks and benefits of these compounds (Barchańska et al., 2019).

Application in Corrosion Inhibition

Quinoline derivatives, including those structurally related to 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide, have been recognized for their effectiveness as anticorrosive materials. Understanding the interactions of these compounds with metallic surfaces can provide insights into their potential applications in protecting materials against corrosion (Verma, Quraishi, & Ebenso, 2020).

Insights into Toxicity and Environmental Impact

The review of chlorobenzenes' fate in soil and potential remediation strategies sheds light on the environmental risks associated with organic pollutants. Understanding the degradation pathways and the development of remediation techniques for compounds like 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide is crucial for reducing their environmental impact (Brahushi et al., 2017).

Potential in Supramolecular Chemistry

The study of benzene-1,3,5-tricarboxamides emphasizes the significance of understanding the supramolecular self-assembly behavior of compounds. This knowledge is crucial for utilizing 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide and its derivatives in applications like nanotechnology, polymer processing, and biomedical applications (Cantekin, de Greef, & Palmans, 2012).

Wirkmechanismus

Target of Action

The primary target of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide is the acetyl-CoA carboxylase (ACC) . ACC is a crucial enzyme in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a key building block for fatty acid synthesis .

Mode of Action

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide acts as an ACC inhibitor . By binding to the ACC, it interferes with the enzyme’s ability to catalyze the conversion of acetyl-CoA to malonyl-CoA . This disruption in fatty acid metabolism can lead to a variety of downstream effects.

Biochemical Pathways

The inhibition of ACC disrupts the fatty acid synthesis pathway, leading to a decrease in the production of fatty acids . Fatty acids are essential components of the cell membrane and are involved in various cellular processes. Therefore, the inhibition of ACC can have significant effects on cell growth and proliferation .

Pharmacokinetics

Based on its chemical structure, it is predicted to have a boiling point of 4696±550 °C and a density of 1392±006 g/cm3 . Its pKa is predicted to be 10.86±0.50, suggesting that it is weakly basic . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The inhibition of ACC by 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide can lead to a decrease in fatty acid synthesis, which can have various effects on the cell. For example, it can lead to changes in cell membrane composition and function, potentially affecting cell growth and proliferation .

Action Environment

The action of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, can also affect the compound’s stability and efficacy .

Safety and Hazards

Zukünftige Richtungen

The demand for similar compounds, such as TFMP derivatives, has been increasing steadily in the last 30 years . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of these compounds will be discovered in the future .

Eigenschaften

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF3N2O3S/c13-10-5-7(12(14,15)16)6-18-11(10)21-8-1-3-9(4-2-8)22(17,19)20/h1-6H,(H2,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVZALOFQAXATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Toluene-sulfonic acid 2-[2-(tert-butyl-diphenyl-silanyloxy)-ethoxy]-ethyl ester](/img/structure/B1405459.png)

![Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1405478.png)